

Pharmacological Profile of YNT-185: A Technical Guide

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Compound of Interest

Compound Name: Ynt-185
Cat. No.: B15617110

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Introduction

YNT-185 is a pioneering non-peptide, small molecule that functions as a potent and selective agonist for the orexin type-2 receptor (OX2R).[1][2][3] Developed as a research tool and a potential therapeutic agent, **YNT-185** mimics the action of the endogenous neuropeptide orexin-A, which plays a crucial role in the regulation of wakefulness.[4] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[5][6] **YNT-185** has been instrumental in providing proof-of-concept for the mechanistic treatment of narcolepsy by targeting the OX2R, thereby correcting the primary deficit of the disease.[3][5][7] This document provides an in-depth overview of the pharmacological properties, experimental validation, and signaling pathways associated with **YNT-185**.

Core Pharmacological Characteristics

YNT-185 acts as an orthosteric, full agonist for the OX2R.[5] Its activity has been characterized through a series of in vitro and in vivo studies, which have established its selectivity and functional effects on sleep-wake states.

Data Presentation: Quantitative Pharmacology

The potency and selectivity of **YNT-185** have been quantified in cell-based assays, while its efficacy has been demonstrated in animal models of narcolepsy.

Table 1: In Vitro Receptor Activity Profile of **YNT-185**

Parameter	Receptor	Cell Line	Value	Reference
EC ₅₀	Human OX2R	CHO	28 ± 4 nM	[1][5][6]
EC ₅₀	Human OX1R	CHO	2,750 nM	[1][5][6]
Selectivity	OX2R vs. OX1R	CHO	~100-fold	[5][6]
pA ₂ (Suvorexant)	Human OX2R	CHO	6.8	[5][6]

| pA₂ (EMPA) | Human OX2R | CHO | 7.4 [[5][6] |

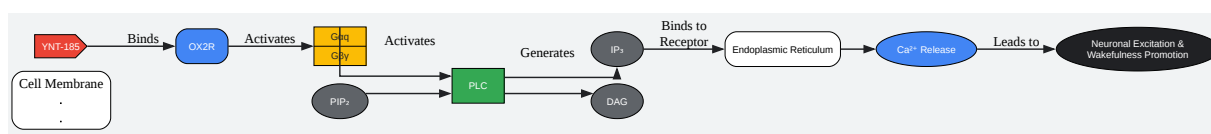
Table 2: In Vivo Efficacy of **YNT-185** in Mouse Models

Administration	Dose	Animal Model	Key Effect	Reference
Intracerebroventricular (i.c.v.)	30-300 nmol	Wild-Type Mice	Dose-dependent increase in wakefulness	[5][8]
Intraperitoneal (i.p.)	20-40 mg/kg	Wild-Type Mice	Significant increase in wakefulness	[1][8]
Intraperitoneal (i.p.)	40-60 mg/kg	Orexin Knockout (OXKO) Mice	Suppression of cataplexy-like episodes	[5][6]

| Intraperitoneal (i.p.) | 40 mg/kg | Orexin/Ataxin-3 Mice | Decrease in chocolate-induced cataplexy [[5][6] |

Mechanism of Action & Signaling Pathway

As a G protein-coupled receptor (GPCR), the orexin type-2 receptor (OX2R) primarily signals through the Gαq protein subunit.[9] Upon binding, **YNT-185** stabilizes an active conformation of the OX2R, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which serves as a key second messenger to modulate neuronal excitability and promote wakefulness.[5][9][10]



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Caption: YNT-185 activates the OX2R/Gαq signaling cascade.

Experimental Protocols & Methodologies

The pharmacological profile of **YNT-185** was established using standardized in vitro and in vivo assays.

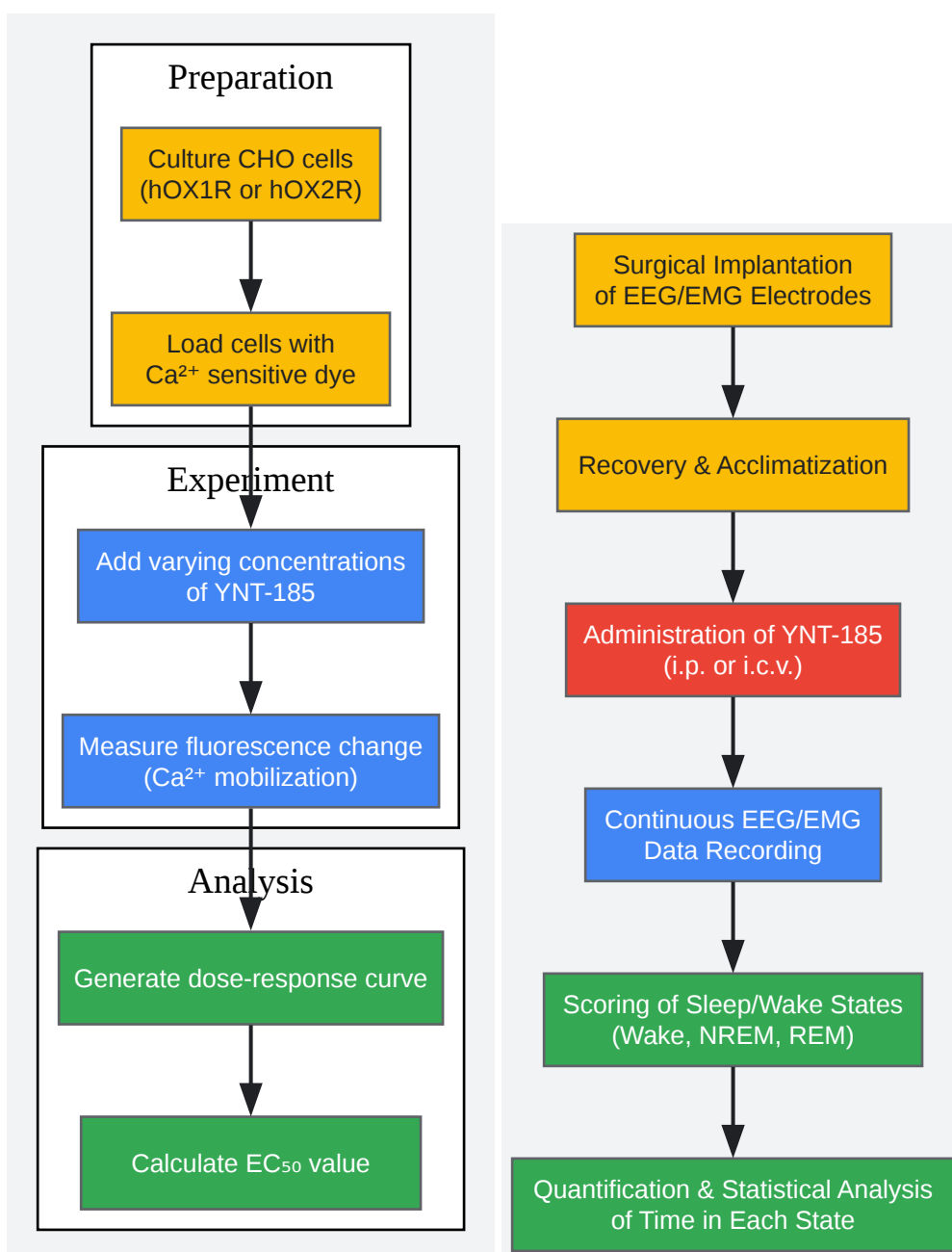
In Vitro Ca²⁺ Mobilization Assay

This assay quantifies the agonist activity of **YNT-185** at orexin receptors by measuring changes in intracellular calcium concentration.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express either human OX1R or human OX2R are cultured in appropriate media.[5][11]
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

- **Compound Addition:** Varying concentrations of **YNT-185** are added to the cells.
- **Signal Detection:** Changes in fluorescence, corresponding to changes in intracellular Ca^{2+} levels, are measured using a fluorometric imaging plate reader.
- **Data Analysis:** The concentration-response curve is generated, and the EC_{50} value is calculated to determine the potency of **YNT-185**.^[5]^[6] For antagonist studies, cells are pre-incubated with an antagonist (e.g., suvorexant) before adding **YNT-185**.^[5]



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